

Comparative Analysis of the Metabolic Fate of [14C]Methanol Across Diverse Biological Systems

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Compound of Interest		
Compound Name:	Methanol-14C	
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, quantitative disposition, and experimental methodologies for studying [14C]methanol in mammalian, plant, and microbial systems.

This guide provides an objective comparison of the metabolic fate of radiolabeled methanol ([14C]methanol) across different biological systems. By summarizing quantitative data, detailing experimental protocols, and visualizing metabolic pathways and workflows, this document serves as a valuable resource for professionals in drug development and metabolic research.

Data Presentation: Quantitative Comparison of [14C]Methanol Metabolism

The metabolic disposition of [14C]methanol varies significantly across different biological kingdoms, reflecting diverse enzymatic machinery and metabolic priorities. The following tables summarize the quantitative data on the excretion, distribution, and biotransformation of [14C]methanol in representative mammalian, plant, and microbial systems.

Table 1: Excretion Profile of [14C]Methanol in Mammalian Systems



Species	Route of Administrat ion	Metabolism (%)	Exhalation (%)	Renal Excretion (%)	Fecal Excretion (%)
Rat	Intravenous	96.6[1]	2.6[1]	0.8[1]	Not Reported
Monkey (Cynomolgus)	Inhalation	Major route	Minor route	Minor route	Minor route
Data for monkeys is qualitative, indicating the primary routes of elimination.					

Table 2: Blood Concentrations of [14C]Methanol and [14C]Formate in Cynomolgus Monkeys after 2-hour

Inhalation Exposure

Inhaled [14C]Methanol (ppm)	Peak Blood [14C]Methanol (μM)	Peak Blood [14C]Formate (μM)
10	0.65 ± 0.3	0.07 ± 0.02
45	3.0 ± 0.8	0.25 ± 0.09
200	21 ± 16	2.3 ± 2.9
900	106 ± 84	2.8 ± 1.7
Data presented as mean ± SD. [2]		

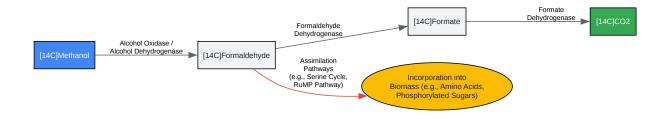
Table 3: Metabolic Fate of [14C]Methanol in Plant and Microbial Systems



Biological System	Primary Metabolic Fate	Key Metabolites
Plant (e.g., Carrot, Pea)	Oxidation to CO2, Incorporation into amino acids	CO2, Serine, Methionine
Microbe (e.g., Pseudomonas)	Incorporation into biomass, Oxidation	Formaldehyde, Formate, Phosphorylated sugars, Amino acids
This table provides a qualitative summary of the primary metabolic outcomes.		

Metabolic Pathways and Experimental Workflows

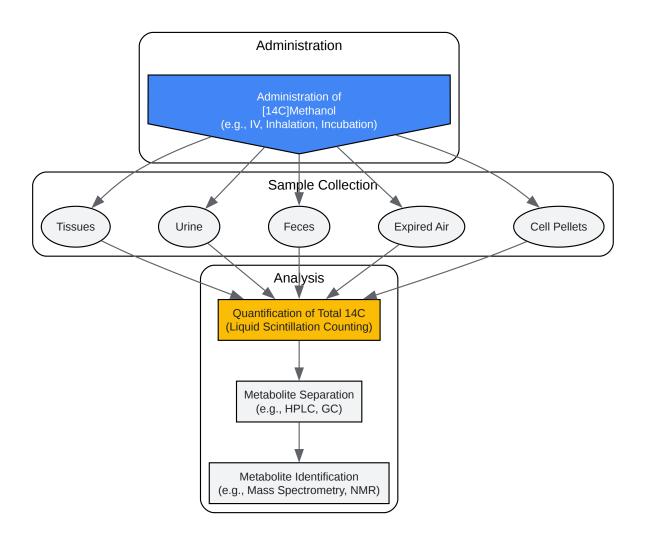
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of methanol and a typical experimental workflow for studying its metabolism.



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Caption: Generalized metabolic pathway of [14C]methanol.





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Caption: Typical experimental workflow for a [14C]methanol metabolism study.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of metabolic data. Below are summarized protocols for key experiments in mammalian, plant, and microbial systems.

Mammalian Systems (Rat and Monkey)



1. Administration of [14C]Methanol:

- Intravenous (IV) Injection: [14C]Methanol is typically dissolved in a sterile saline solution and administered via a tail vein (in rats) or a peripheral vein (in monkeys).
- Inhalation Exposure: Animals are placed in inhalation chambers where they are exposed to a controlled atmosphere containing a known concentration of [14C]methanol vapor for a specified duration.[2]

2. Sample Collection:

- Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces over specified time intervals.
- Blood: Blood samples are collected at various time points post-administration via tail vein (rats) or peripheral veins (monkeys).
- Expired Air: Expired air is passed through a trapping solution (e.g., a mixture of an organic base and a scintillant) to capture expired 14CO2.
- Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, adipose tissue) are collected, weighed, and homogenized for analysis.
- 3. Quantification of [14C] and Metabolites:
- Total Radioactivity: The total amount of 14C in liquid samples (urine, plasma) and tissue homogenates is determined by liquid scintillation counting.
- Metabolite Profiling: Urine and plasma samples are often analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify [14C]methanol and its metabolites, such as [14C]formate.

Plant Systems

- 1. Administration of [14C]Methanol:
- Incubation: Plant tissues (e.g., leaf discs, cell suspension cultures) are incubated in a buffer solution containing a known concentration of [14C]methanol.



- Vapor Exposure: Whole plants or leaves are enclosed in a chamber and exposed to [14C]methanol vapor.
- 2. Sample Collection and Processing:
- CO2 Trapping: For oxidation studies, the incubation or exposure is carried out in a closed system, and the evolved 14CO2 is trapped in an alkaline solution (e.g., KOH or NaOH).
- Metabolite Extraction: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are then extracted using solvents such as perchloric acid, methanol, or ethanol.
- 3. Quantification of [14C] and Metabolites:
- 14CO2 Quantification: The amount of 14CO2 trapped in the alkaline solution is determined by liquid scintillation counting.
- Metabolite Analysis: The extracted metabolites are separated by techniques like paper chromatography or HPLC. The radioactive spots or peaks corresponding to different metabolites (e.g., amino acids, sugars) are identified and quantified using autoradiography or a radioactivity detector.

Microbial Systems

- 1. Administration of [14C]Methanol:
- Incubation: Microbial cultures are grown in a liquid medium, and [14C]methanol is added as the sole carbon source or in combination with other substrates.
- 2. Sample Collection and Processing:
- Cell Harvesting: At different time points, aliquots of the culture are taken, and the microbial cells are separated from the medium by centrifugation.
- Fractionation: The cell pellets are washed and can be subjected to various extraction procedures to separate different cellular fractions, such as the cell wall, cytoplasm, and macromolecules (proteins, nucleic acids).



- 3. Quantification of [14C] and Metabolites:
- Incorporation into Biomass: The total radioactivity incorporated into the microbial cells is measured by liquid scintillation counting of the cell pellets.
- Metabolite Identification: The distribution of 14C within different cellular components and
 metabolites is determined by chromatographic and spectroscopic methods after appropriate
 extraction and derivatization steps.[3][4] This can involve analyzing the incorporation of the
 label into amino acids, sugars, and other key intermediates of central metabolism.[3]

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